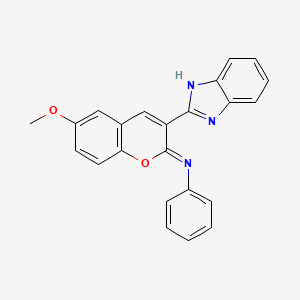

3-(1H-benzimidazol-2-yl)-6-methoxy-N-phenylchromen-2-imine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole derivatives are organic compounds that contain a benzene ring fused to an imidazole ring . They are known for their wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties .

Synthesis Analysis

Benzimidazole derivatives can be synthesized through various strategies, including transition metal-catalyzed reactions and reductive cyclization reactions . For instance, some 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one-resveratrol antitumor hybrids were designed, synthesized, and evaluated .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using techniques such as vibrational spectroscopy and quantum computational studies . X-ray crystal structure analysis is also commonly used .Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives can be complex and varied, depending on the specific compound and conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be determined using various analytical techniques .Scientific Research Applications

Synthesis and Structural Analysis

Benzimidazole derivatives have been synthesized through various methods, including Schiff base condensation and reactions with copper(II) complexes. These compounds have been characterized using analytical techniques, and their molecular structures have been elucidated, demonstrating interactions with DNA through intercalative modes and significant cytotoxic effects against various cancer cell lines (Anup Paul et al., 2015).

Bioactive Compound Development

Research has led to the creation of novel compounds, such as benzimidazole-linked Schiff base compounds, which have been evaluated for their photophysical properties and potential as chemosensors. These compounds exhibit different emission properties based on their structural configuration and have shown selective sensing capabilities for specific metal ions (Riya Bag et al., 2023).

Antimicrobial Activity

Benzimidazole derivatives have been investigated for their antimicrobial properties, with certain compounds displaying marked potency as antimicrobial agents. This highlights the potential of benzimidazole-based compounds in the development of new therapeutic agents (O. Ajani et al., 2016).

Molecular Interaction Studies

Studies have also focused on the binding interactions of benzimidazole compounds with various biological targets, such as oxidized cytochromes P-450. These interactions can lead to inhibition of mixed-function oxidases, demonstrating the potential therapeutic applications of benzimidazole derivatives in modulating enzymatic activities (M. Murray & A. J. Ryan, 1983).

Vasorelaxant Properties

Certain benzimidazole derivatives have been identified with relaxant activity on isolated rat aortic rings, showcasing their potential in the development of treatments for hypertensive diseases. This emphasizes the versatility of benzimidazole compounds in various therapeutic areas (S. Estrada-Soto et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)-6-methoxy-N-phenylchromen-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O2/c1-27-17-11-12-21-15(13-17)14-18(22-25-19-9-5-6-10-20(19)26-22)23(28-21)24-16-7-3-2-4-8-16/h2-14H,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQVUOBLVZZJMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=NC3=CC=CC=C3)C(=C2)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7,7-trimethyl-3-oxo-N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2857343.png)

![Methyl 1-cyclopropyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2857344.png)

![3,5,5-Trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2857348.png)

![2-Chloro-N-[4-fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B2857350.png)

![ethyl 2-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2857356.png)

![N-[2-(2-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2857361.png)

![5-amino-6-methyl-2H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2857362.png)